molecular formula C13H18N2O2 B12084220 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Katalognummer: B12084220
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: NOPBMRDDCFNQNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, a cyclopentyloxy group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide, followed by nucleophilic substitution with a suitable nucleophile.

    Introduction of the amino group: This step involves the nitration of a benzene derivative, followed by reduction to form the corresponding aniline.

    Formation of the benzamide moiety: The aniline derivative is then reacted with an appropriate acylating agent to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the benzamide can yield the corresponding amine.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentyloxy group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-(methoxy)-N-methylbenzamide: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    4-Amino-2-(ethoxy)-N-methylbenzamide: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

    4-Amino-2-(propoxy)-N-methylbenzamide: Similar structure but with a propoxy group instead of a cyclopentyloxy group.

Uniqueness

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is unique due to the presence of the cyclopentyloxy group, which can impart distinct physicochemical properties compared to its analogs. This can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

4-amino-2-cyclopentyloxy-N-methylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-15-13(16)11-7-6-9(14)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)

InChI-Schlüssel

NOPBMRDDCFNQNP-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=C(C=C1)N)OC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.